

An In-depth Technical Guide to Bromo-C4-PEG4t-butyl Ester

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Compound of Interest

Compound Name: Bromo-C4-PEG4-t-butyl ester

Cat. No.: B15144329

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Introduction

Bromo-C4-PEG4-t-butyl ester is a heterobifunctional chemical linker instrumental in the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Bromo-C4-PEG4-t-butyl ester, offering valuable insights for researchers in drug discovery and development.

This bifunctional molecule features a terminal bromide, a versatile handle for nucleophilic substitution, and a t-butyl protected carboxylic acid. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides optimal length and flexibility for the formation of a productive ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC.

Core Chemical Properties

The fundamental chemical and physical properties of **Bromo-C4-PEG4-t-butyl ester** are summarized below. These properties are essential for its handling, characterization, and application in chemical synthesis.



Property	Value	Source
Molecular Formula	C15H29BrO6	PubChem[1]
Molecular Weight	385.29 g/mol	PubChem[1]
CAS Number	564476-32-0	BroadPharm[2]
Appearance	Colorless to light yellow liquid/oil	Sigma-Aldrich[3]
Solubility	Soluble in DMSO, DCM, DMF	BroadPharm[2]
Purity	Typically >95%	BroadPharm[2]
Storage	Recommended storage at -20°C for long-term stability.	BroadPharm[2]

Computed Physicochemical Properties

The following table outlines key computed physicochemical properties that provide insight into the molecule's behavior in various chemical and biological environments.

Property	Value	Source
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	16	PubChem[1]
Exact Mass	384.11475 g/mol	PubChem[1]
Monoisotopic Mass	384.11475 g/mol	PubChem[1]
Topological Polar Surface Area	64.9 Ų	PubChem[1]
Heavy Atom Count	22	PubChem[1]



Spectroscopic Characterization

While specific experimental spectra for **Bromo-C4-PEG4-t-butyl ester** are not readily available in the public domain, a predicted spectroscopic profile can be inferred from the known characteristics of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Bromo-C4-PEG4-t-butyl ester** is expected to exhibit characteristic absorption bands corresponding to its functional groups:

- C-H Stretching: Around 2870-2950 cm⁻¹ (alkane).
- C=O Stretching: A strong band around 1730 cm⁻¹ (ester).
- C-O Stretching: Strong bands in the region of 1100-1250 cm⁻¹ (ether and ester).
- C-Br Stretching: In the fingerprint region, typically below 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be characterized by:

- A singlet at approximately 1.45 ppm corresponding to the nine equivalent protons of the tbutyl group.
- A series of multiplets in the range of 3.5-3.8 ppm attributed to the methylene protons of the PEG chain.
- A triplet around 3.4 ppm for the methylene group adjacent to the bromine atom.
- A triplet corresponding to the methylene group adjacent to the ester carbonyl.

¹³C NMR: The carbon NMR spectrum would show:

- A signal for the carbonyl carbon of the ester at around 170 ppm.
- A signal for the quaternary carbon of the t-butyl group at approximately 80 ppm.



- A series of signals for the methylene carbons of the PEG chain in the 60-70 ppm range.
- A signal for the carbon of the t-butyl methyl groups around 28 ppm.
- A signal for the carbon attached to the bromine atom.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), with characteristic M and M+2 peaks of nearly equal intensity.

Experimental Protocols Synthesis of Bromo-C4-PEG4-t-butyl ester

A plausible synthetic route to **Bromo-C4-PEG4-t-butyl ester** involves the Williamson ether synthesis. This would entail the reaction of a monobrominated tetraethylene glycol with a t-butyl ester of a 4-halobutanoic acid.

Materials:

- Tetraethylene glycol
- · Thionyl bromide or a similar brominating agent
- t-Butyl 4-hydroxybutanoate
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)

Procedure:

 Monobromination of Tetraethylene Glycol: React tetraethylene glycol with a controlled amount of a brominating agent (e.g., thionyl bromide) to selectively replace one hydroxyl group with a bromine atom.



- Deprotonation: In a separate flask, dissolve t-butyl 4-hydroxybutanoate in anhydrous THF and cool to 0°C. Add sodium hydride portion-wise to deprotonate the hydroxyl group, forming the corresponding alkoxide.
- Nucleophilic Substitution: Add the monobrominated tetraethylene glycol to the solution of the alkoxide. Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction with water and extract the product with an
 organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous
 sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column
 chromatography on silica gel.

Deprotection of the t-butyl Ester

The t-butyl ester group is a protecting group for the carboxylic acid and can be readily removed under acidic conditions.

Materials:

- Bromo-C4-PEG4-t-butyl ester
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve Bromo-C4-PEG4-t-butyl ester in a mixture of DCM and TFA (e.g., a 1:1 ratio).
- Stir the solution at room temperature for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected carboxylic acid.

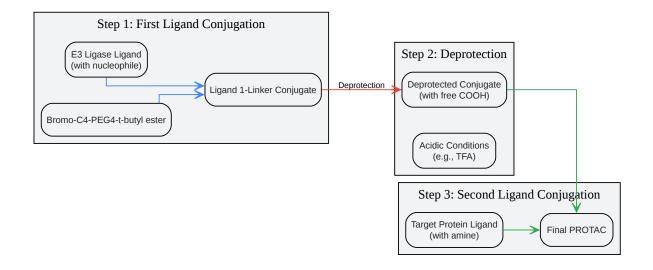
Applications in PROTAC Synthesis



Bromo-C4-PEG4-t-butyl ester is a valuable building block for the modular synthesis of PROTACs. The bromide functional group allows for facile conjugation to a ligand for an E3 ubiquitin ligase or the target protein, typically through nucleophilic substitution by an amine or thiol group on the ligand. Following conjugation, the t-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled to the second ligand using standard peptide coupling reagents.

Visualizations

Experimental Workflow: PROTAC Synthesis

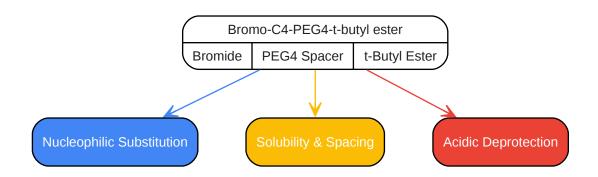


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Caption: Workflow for the synthesis of a PROTAC using **Bromo-C4-PEG4-t-butyl ester**.

Logical Relationship: Functional Groups and Reactivity





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Caption: Reactivity of the functional groups of Bromo-C4-PEG4-t-butyl ester.

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References

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